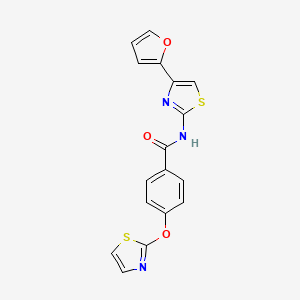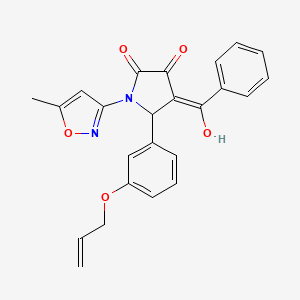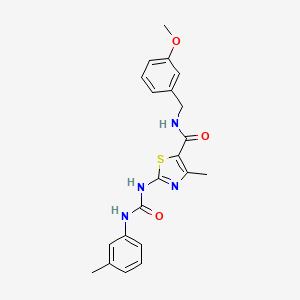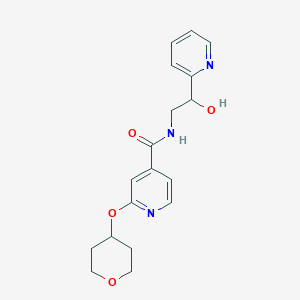![molecular formula C21H20ClN3O B2906828 N-benzyl-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899960-01-1](/img/structure/B2906828.png)
N-benzyl-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-benzyl-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide” is a complex organic compound. It contains a pyrrolopyrazine core, which is a type of fused bicyclic heterocycle . This core is substituted with a benzyl group, a 4-chlorophenyl group, and a carboxamide group.
Synthesis Analysis
The synthesis of similar compounds often involves multistep reactions including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination . The exact synthesis pathway for this specific compound would depend on the starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolopyrazine core, with the benzyl, 4-chlorophenyl, and carboxamide groups attached at specific positions. The exact structure would need to be confirmed using techniques such as NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the heterocyclic core and the various substituents. The pyrrolopyrazine core could potentially participate in various reactions, while the benzyl, 4-chlorophenyl, and carboxamide groups could also influence the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and stability. These properties would need to be determined experimentally .Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of this compound are the Mitogen-activated protein kinase 1 (MAPK1) and Mitogen-activated protein kinase 10 (MAPK10) . These kinases play crucial roles in cellular signaling pathways, regulating a variety of cellular activities such as proliferation, differentiation, and apoptosis.
Mode of Action
It is believed to interact with its targets (mapk1 and mapk10) and modulate their activity . This interaction could potentially lead to changes in the phosphorylation status of these kinases, thereby altering the downstream signaling pathways they regulate.
Biochemical Pathways
The compound’s interaction with MAPK1 and MAPK10 affects the MAPK signaling pathway . This pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. Changes in the activity of these kinases can therefore have significant downstream effects on these processes.
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific cellular context and the status of the MAPK signaling pathway. By modulating the activity of MAPK1 and MAPK10, the compound could potentially influence cell growth, differentiation, and apoptosis .
Biochemische Analyse
Biochemical Properties
The biochemical properties of N-benzyl-1-(4-chlorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide are largely determined by its structure. It is known to undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can be influenced by the presence of enzymes, proteins, and other biomolecules, leading to various biochemical interactions.
Cellular Effects
It has been suggested that this compound may have potential anti-tubercular activity against Mycobacterium tuberculosis H37Ra
Molecular Mechanism
It is known to participate in reactions at the benzylic position, which can involve the formation of free radicals and the substitution of nucleophiles
Eigenschaften
IUPAC Name |
N-benzyl-1-(4-chlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O/c22-18-10-8-17(9-11-18)20-19-7-4-12-24(19)13-14-25(20)21(26)23-15-16-5-2-1-3-6-16/h1-12,20H,13-15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCSKSVYTSOGBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]methanesulfonamide](/img/structure/B2906747.png)

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylsulfonyl)phenyl)methanone](/img/structure/B2906750.png)
![5-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2906751.png)
![1-[[4-(Difluoromethyl)phenyl]methyl]pyrazole-4-carboxylic acid](/img/structure/B2906754.png)
![5-benzyl-3-oxo-N-phenethyl-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2906755.png)




![N-[1-(2-Chloroacetyl)azetidin-3-yl]-4-methylbenzenesulfonamide](/img/structure/B2906760.png)
![N-(2,5-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2906762.png)


